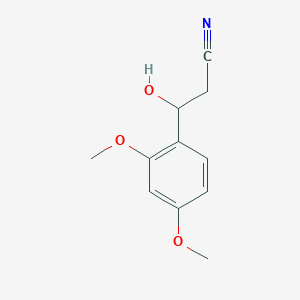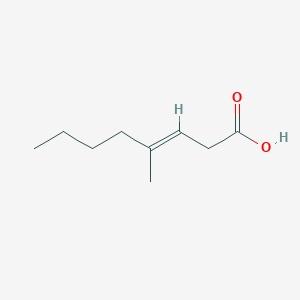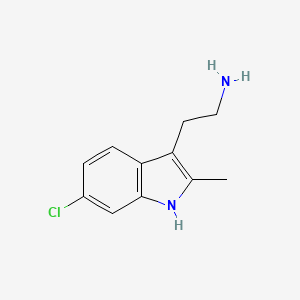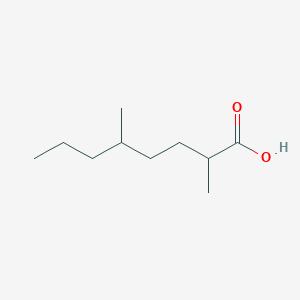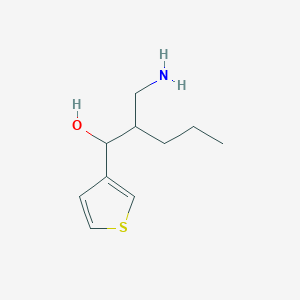
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol is an organic compound that features both an amine and a thiophene ring in its structure. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of thiophene followed by the introduction of the aminomethyl group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the thiophene ring or other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity due to the presence of the thiophene ring.
Medicine: Investigation as a potential pharmaceutical compound.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mecanismo De Acción
The mechanism of action for 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other aminomethyl-thiophene derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could lie in its specific combination of functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NOS |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-thiophen-3-ylpentan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-2-3-8(6-11)10(12)9-4-5-13-7-9/h4-5,7-8,10,12H,2-3,6,11H2,1H3 |
Clave InChI |
OQZLUAVAMPCPAL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




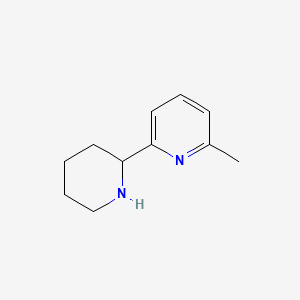

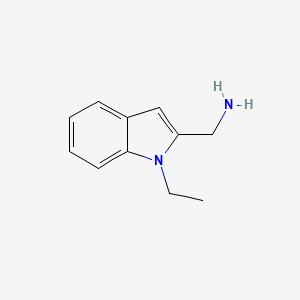
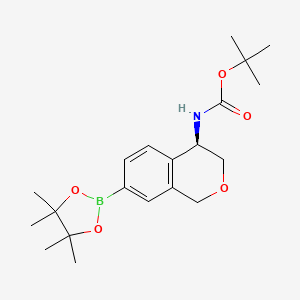
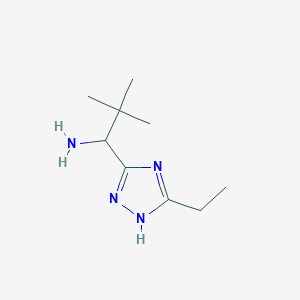
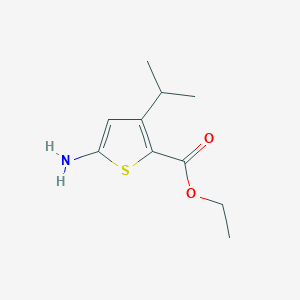
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
